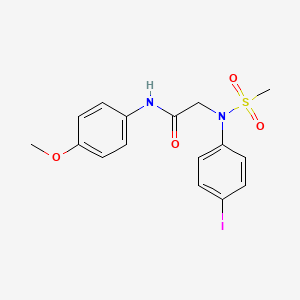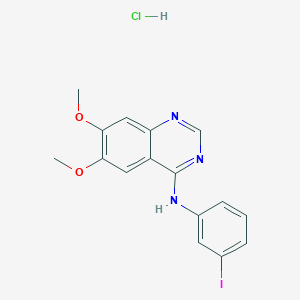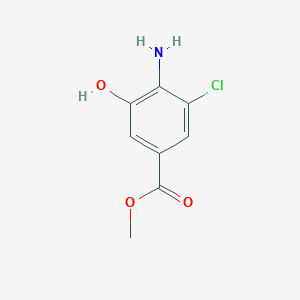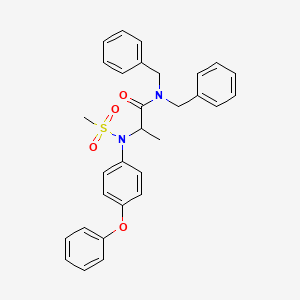
N~2~-(4-iodophenyl)-N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-iodophenyl)-N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by the presence of iodine, methoxy, and methylsulfonyl groups attached to a glycinamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-iodophenyl)-N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. The starting materials often include 4-iodoaniline, 4-methoxyaniline, and methylsulfonyl chloride. The synthesis process may involve:
Formation of Intermediate Compounds: Initial reactions between 4-iodoaniline and 4-methoxyaniline with suitable reagents to form intermediate compounds.
Coupling Reactions: These intermediates are then coupled with glycine derivatives under controlled conditions to form the final product.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to meet the stringent quality standards required for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(4-iodophenyl)-N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of deiodinated glycinamide derivatives.
Substitution: Formation of substituted glycinamide derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-iodophenyl)-N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Biological Research: Used as a probe to study protein-ligand interactions and enzyme mechanisms.
Materials Science: Investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Industrial Applications: Utilized in the development of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of N2-(4-iodophenyl)-N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of iodine and methoxy groups enhances its binding affinity and specificity. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~-(4-bromophenyl)-N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- N~2~-(4-chlorophenyl)-N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- N~2~-(4-fluorophenyl)-N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N~2~-(4-iodophenyl)-N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of the iodine atom, which imparts distinct electronic properties and reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and polarizability can influence the compound’s interaction with biological targets and its overall chemical behavior.
Eigenschaften
Molekularformel |
C16H17IN2O4S |
|---|---|
Molekulargewicht |
460.3 g/mol |
IUPAC-Name |
2-(4-iodo-N-methylsulfonylanilino)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H17IN2O4S/c1-23-15-9-5-13(6-10-15)18-16(20)11-19(24(2,21)22)14-7-3-12(17)4-8-14/h3-10H,11H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
VKBUBUANVIVLAL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide](/img/structure/B12457506.png)

![2-[(E)-(4-ethoxyphenyl)diazenyl]-4-ethylphenol](/img/structure/B12457511.png)
![N-(2-methoxy-4-{[(3-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B12457514.png)
![3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole](/img/structure/B12457515.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B12457516.png)
![tert-butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B12457518.png)
![3-[1-(5-Chloro-2-methoxyphenyl)-5-phenylpyrrol-2-yl]propanoic acid](/img/structure/B12457528.png)

methanone](/img/structure/B12457537.png)


![3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid](/img/structure/B12457551.png)
